3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one
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Overview
Description
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one is a heterocyclic compound that features a fused pyrazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with suitable electrophiles under controlled conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl) or lead tetraacetate (Pb(OAc)4) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced derivatives.
Scientific Research Applications
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable chemical and biological properties.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a fused pyrazole and pyridine ring system and are used in similar applications.
The uniqueness of this compound lies in its specific structural configuration, which can impart distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-amino-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H7N3O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H,8H2,(H,9,11) |
InChI Key |
QQRYZMXZSVCFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)NN2C=C1)N |
Origin of Product |
United States |
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